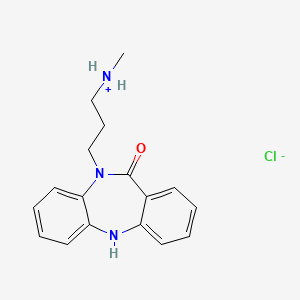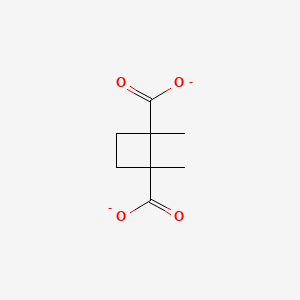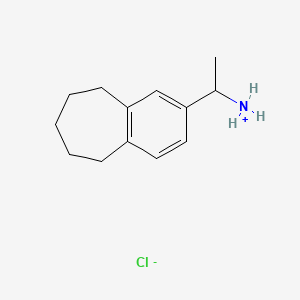
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride is a chemical compound with the molecular formula C13H20ClN. It is a derivative of benzocycloheptene and is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of acetylacetone with phenol to form phenol acetone.
Oxidation Reaction: The phenol acetone is then oxidized to form 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: To reduce any unsaturated bonds.
Purification Steps: Such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions include various substituted benzocycloheptene derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors or enzymes, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one: A related compound with a ketone functional group.
6-amino-6,7,8,9-tetrahydro-5H-benzocycloheptene: Another derivative with an amino group.
Uniqueness
1-(6,7,8,9-Tetrahydro-5H-benzocyclohepten-2-yl)ethylamine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and makes it suitable for various research applications. Its versatility and reactivity distinguish it from other similar compounds.
Properties
CAS No. |
42882-78-0 |
|---|---|
Molecular Formula |
C13H20ClN |
Molecular Weight |
225.76 g/mol |
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethylazanium;chloride |
InChI |
InChI=1S/C13H19N.ClH/c1-10(14)12-8-7-11-5-3-2-4-6-13(11)9-12;/h7-10H,2-6,14H2,1H3;1H |
InChI Key |
MMMLOMJCSILEIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(CCCCC2)C=C1)[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-8-methylsulfonylimidazo[1,2-a]pyrazine](/img/structure/B15343257.png)
![N-[(1R)-1-(2H-1,3-Benzodioxol-5-yl)butyl]acetamide](/img/structure/B15343265.png)
![3'-O-[(Dimethoxytrityl)propyl][3-hydroxypropyl]disulfide](/img/structure/B15343271.png)
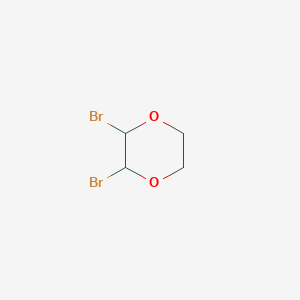
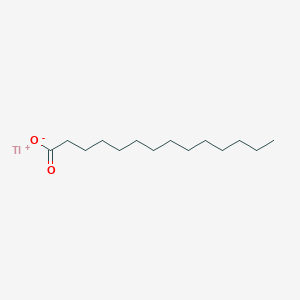
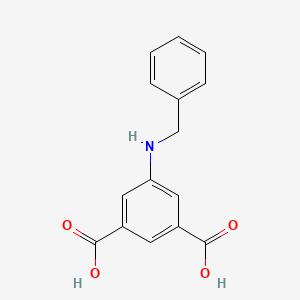
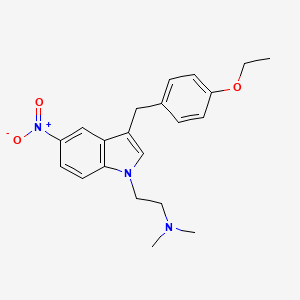
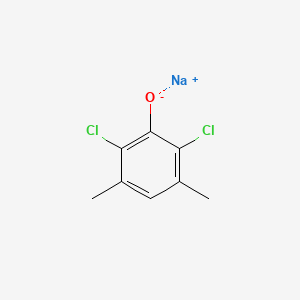
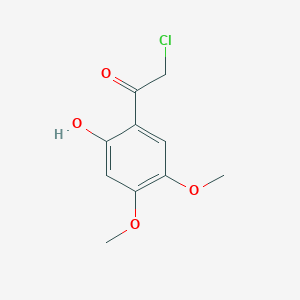

![ethyl 4-[[2,4-diamino-6-[3-[2-chloroethyl(ethyl)amino]propylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B15343319.png)
